4-氯-5-碘喹啉

描述

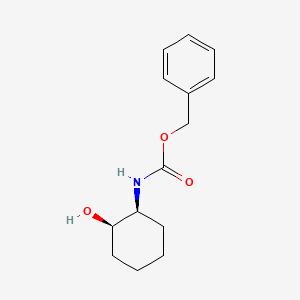

4-Chloro-5-iodoquinoline is a derivative of quinoline, which is a heterocyclic compound with versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline and its derivatives has been reported in the literature with a wide range of protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

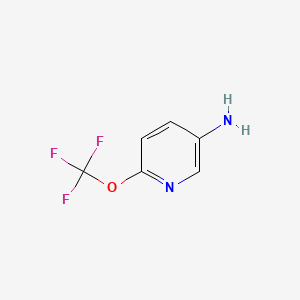

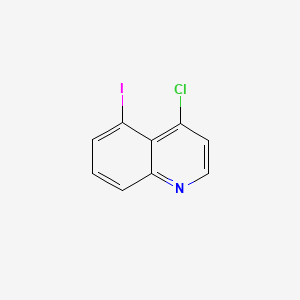

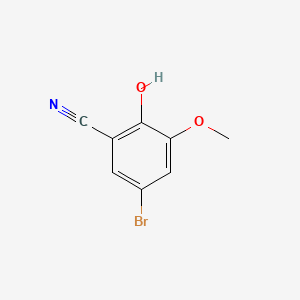

The molecular formula of 4-Chloro-5-iodoquinoline is C9H5ClIN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline derivatives have been synthesized via nucleophilic aromatic substitution reactions . The synthesis involves treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes leading to the corresponding Schiff bases .Physical And Chemical Properties Analysis

The average mass of 4-Chloro-5-iodoquinoline is 289.500 Da . More detailed physical and chemical properties were not found in the retrieved sources.科学研究应用

选择性合成二芳基喹啉:研究表明,4-氯-5-碘喹啉可以发生选择性取代反应,有助于合成具有不同芳基的二芳基喹啉。这一过程对于高产率地创建复杂有机分子至关重要,突显了它在有机合成中的实用性 (Tsvetkov et al., 2002)。

在阿尔茨海默病和癌症治疗中的医学应用:类似氯喹啉的4-氯-5-碘喹啉衍生物如克唑喹已显示出在治疗阿尔茨海默病和癌症方面的潜力。这是因为它们能够抑制蛋白酶体功能并结合铜,有助于溶解大脑中的β-淀粉样斑块 (Mao & Schimmer, 2008)。

在药物制剂中的测定:已经开发出技术来准确测定药物制剂中4-氯-5-碘喹啉及其衍生物的存在。这对于药物的质量控制和剂量确定至关重要 (Soliman, 1975)。

分光光度法测定:已提出分光光度法用于测定4-氯-5-碘喹啉衍生物。这些方法对于分析各种样品中这些化合物的浓度和纯度至关重要 (Belal, 1984)。

三芳基喹啉的一锅法合成:该化合物已被用于一锅法合成过程,如铃木宫浦交叉偶联,以创建复杂的有机分子,如三芳基喹啉,表明它在有机化学中的多功能性 (Mphahlele & Mabel Mphahlele, 2010)。

用于阿尔茨海默病研究的标记:4-氯-5-碘喹啉已被放射标记用于阿尔茨海默病研究,特别是用于单光子发射计算机断层显像和生物化学研究。这突显了它在医学成像和神经学研究中的应用 (Papazian et al., 2005)。

抗肿瘤药物的合成:4-氯-5-碘喹啉的衍生物已被合成为潜在的抗肿瘤药物,基于它们的生物化学和药理特性。这显示了它在新型癌症治疗开发中的潜力 (Lin & Loo, 1978)。

安全和危害

未来方向

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 4-Chloro-5-iodoquinoline could involve further exploration of its potential applications in these areas.

属性

IUPAC Name |

4-chloro-5-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGZAKLRBHQVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312840 | |

| Record name | 4-Chloro-5-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-iodoquinoline | |

CAS RN |

143946-46-7 | |

| Record name | 4-Chloro-5-iodoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143946-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-propyl-3H-indol-1-ium iodide](/img/structure/B599351.png)

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-](/img/structure/B599356.png)

![N-(2-Chloroethyl)-N-[2-[(3,4-dimethoxyphenyl)thio]-1-methylethyl]benzenemethanamine hydrochloride](/img/structure/B599370.png)